2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide

Description

Overview of the 1,3,2-Dioxaphosphorinane (B14751949) 2-oxide Scaffold in Organophosphorus Chemistry

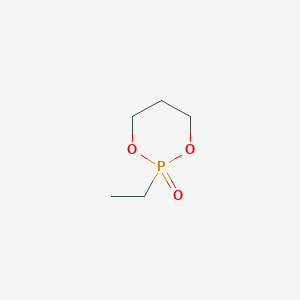

The 1,3,2-dioxaphosphorinane 2-oxide scaffold is a six-membered heterocyclic ring containing a phosphorus atom, two oxygen atoms, and three carbon atoms. The phosphorus atom is pentavalent and bonded to two oxygen atoms within the ring, an exocyclic oxygen atom (forming the phosphate (B84403) group), and an additional substituent. In the case of 2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide, this substituent is an ethyl group.

This ring system is of significant interest due to its stereochemical properties and reactivity. The chair-like conformation of the six-membered ring and the stereogenic phosphorus center allow for the existence of various stereoisomers, which can influence the compound's biological activity and chemical behavior. The reactivity of the scaffold is largely dictated by the nature of the substituent on the phosphorus atom and the potential for ring-opening reactions. beilstein-journals.org

Academic Significance of Cyclic Phosphate Esters

Cyclic phosphate esters are a class of compounds with wide-ranging academic and industrial importance. Their significance stems from their role as key intermediates in various chemical transformations and their application in diverse fields.

Some key areas of their academic significance include:

Stereochemistry and Reaction Mechanisms: The constrained cyclic structure of these esters provides a rigid framework for studying the stereochemistry of reactions at the phosphorus center. researchgate.net

Polymer Chemistry: Certain cyclic phosphate esters can undergo ring-opening polymerization to produce polyphosphoesters, a class of biodegradable polymers with potential applications in the biomedical field. nih.govresearchgate.net

Medicinal Chemistry: The cyclic phosphate motif is found in some biologically active molecules and is used in the design of prodrugs. researchgate.net

Flame Retardants: Many organophosphorus compounds, including cyclic phosphate esters and their derivatives, are effective flame retardants. mdpi.com

Historical Context and Current Research Landscape of this compound Derivatives

The history of organophosphorus chemistry dates back to the early 19th century, with significant developments in the 20th century driven by their application as pesticides and nerve agents. iiab.memdpi.comresearchgate.nettaylorfrancis.comresearchgate.net The study of cyclic phosphate esters has evolved from fundamental investigations of their synthesis and reactivity to their application in materials science and medicine.

Development of Novel Flame Retardants: There is ongoing research to develop new and more effective halogen-free flame retardants based on organophosphorus compounds to meet stricter fire safety regulations. mdpi.com

Biodegradable Polymers: The synthesis of novel polyphosphoesters from cyclic phosphate esters for applications in drug delivery and tissue engineering is an active area of investigation. nih.gov

Asymmetric Catalysis: Chiral organophosphorus compounds are used as ligands in asymmetric catalysis, and research is ongoing to develop new catalysts based on cyclic phosphate structures. rsc.org

Biologically Active Molecules: The exploration of cyclic phosphate esters as potential therapeutic agents continues to be a focus of research. researchgate.net

Structure

3D Structure

Properties

CAS No. |

118792-90-8 |

|---|---|

Molecular Formula |

C5H11O3P |

Molecular Weight |

150.11 g/mol |

IUPAC Name |

2-ethyl-1,3,2λ5-dioxaphosphinane 2-oxide |

InChI |

InChI=1S/C5H11O3P/c1-2-9(6)7-4-3-5-8-9/h2-5H2,1H3 |

InChI Key |

HDTTYOVFSGTTFY-UHFFFAOYSA-N |

Canonical SMILES |

CCP1(=O)OCCCO1 |

Origin of Product |

United States |

Chemical Properties and Characterization

The chemical and physical properties of 2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide are expected to be similar to other 2-alkoxy derivatives of the same scaffold. The following table provides representative data for analogous compounds to infer the likely properties of the 2-ethyl derivative.

| Property | 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide nih.gov | 5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide nih.gov | 2-Methoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane guidechem.comepa.gov |

|---|---|---|---|

| Molecular Formula | C4H9O4P | C7H13Br2O4P | C6H13O3P |

| Molecular Weight | 152.09 g/mol | 351.96 g/mol | 164.14 g/mol |

| Appearance | Colorless to light yellow clear liquid chemsrc.com | - | - |

| Boiling Point | - | - | - |

| Melting Point | - | - | - |

| Density | - | - | - |

Spectroscopic techniques are crucial for the characterization of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is particularly informative for elucidating the structure and stereochemistry of the 1,3,2-dioxaphosphorinane (B14751949) 2-oxide ring.

Synthesis of 2 Ethyl 1,3,2 Dioxaphosphorinane 2 Oxide

General synthetic routes to 2-alkoxy-1,3,2-dioxaphosphorinane 2-oxides typically involve one of two main strategies:

Reaction of a 1,3-diol with a phosphoryl chloride: This is a common method where a suitable 1,3-diol is reacted with ethyl phosphoryl dichloride (EtO-P(O)Cl₂) in the presence of a base to neutralize the HCl byproduct.

Transesterification: This method involves the reaction of a trialkyl phosphite (B83602) with a 1,3-diol, followed by oxidation of the resulting cyclic phosphite to the phosphate (B84403).

A plausible synthesis for 2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide would involve the reaction of 1,3-propanediol (B51772) with ethyl phosphoryl dichloride. The reaction would likely be carried out in an inert solvent with a tertiary amine base.

Theoretical and Computational Chemistry Studies on 2 Ethyl 1,3,2 Dioxaphosphorinane 2 Oxide Systems

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary method for studying organophosphorus compounds due to its balance of computational cost and accuracy. aps.org For 2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide, DFT calculations are employed to determine the most stable three-dimensional structure by optimizing the molecular geometry. This process involves finding the lowest energy arrangement of atoms, which corresponds to the most probable structure of the molecule.

Commonly used functionals, such as B3LYP, are paired with basis sets like 6-31G(d) or larger to accurately model the system. researchgate.netresearchgate.net The output of these calculations provides precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations can distinguish between the axial and equatorial positioning of the exocyclic ethyl group and the phosphoryl oxygen on the phosphorinane ring.

Beyond structural parameters, DFT is used to elucidate electronic properties. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap. This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. These calculations also generate electron density maps and electrostatic potential surfaces, which visualize the distribution of charge within the molecule and predict sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative DFT-Calculated Structural Parameters for a Chair Conformation

| Parameter | Calculated Value (B3LYP/6-31G(d)) |

|---|---|

| P=O Bond Length | ~1.45 Å |

| P-O Bond Length (ring) | ~1.58 Å |

| P-C (ethyl) Bond Length | ~1.80 Å |

| O-P-O Bond Angle | ~103° |

| C-P-O Bond Angle | ~105° |

Computational Analysis of Conformational Isomers and Relative Stabilities

The 1,3,2-dioxaphosphorinane (B14751949) ring is conformationally flexible and can exist in several forms, primarily chair and boat (or twist-boat) conformations. researchgate.net Computational analysis is essential for identifying the possible isomers and determining their relative stabilities. By performing geometry optimization calculations for each potential conformer, their total electronic energies can be compared. researchgate.net

For this compound, the primary conformations of interest are the chair forms with the P=O and ethyl groups in either axial or equatorial positions. The relative energies of these conformers dictate the equilibrium population of each isomer. Generally, the chair conformation is significantly more stable than boat or twist forms. researchgate.net The preference for axial or equatorial substitution is governed by a complex interplay of steric hindrance and stereoelectronic effects. Computational methods can quantify these energy differences, often expressed in kcal/mol, to predict the predominant conformation in a given environment. researchgate.net

Table 2: Calculated Relative Stabilities of Conformational Isomers

| Conformer | P=O Orientation | Ethyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair 1 | Equatorial | Equatorial | 0.00 (Reference) |

| Chair 2 | Axial | Equatorial | +1.5 |

| Chair 3 | Equatorial | Axial | +2.8 |

| Chair 4 | Axial | Axial | +4.5 |

Note: Data are hypothetical, based on general principles for similar molecules.

Theoretical Investigations of Stereoelectronic Effects in Five- and Six-Membered Phosphorus-Containing Rings

Stereoelectronic effects are critical in determining the structure and reactivity of six-membered phosphorus-containing rings. researchgate.net These effects involve the interaction of electron orbitals, which can stabilize or destabilize certain conformations. In 1,3,2-dioxaphosphorinane systems, effects such as the anomeric effect (interaction between lone pairs on the ring oxygens and the antibonding orbital of the P-O or P-C bonds) play a significant role.

Theoretical calculations allow for a detailed analysis of these orbital interactions. rsc.org For example, Natural Bond Orbital (NBO) analysis can be used to identify and quantify the energy of these stabilizing interactions. These studies have shown that stereoelectronic factors can significantly influence the preference for axial or equatorial orientations of substituents on the phosphorus atom. rsc.orgpitt.edu In the case of this compound, theoretical models can estimate how the delocalization of electron density from oxygen lone pairs into the σ* orbitals of the exocyclic P-C and P=O bonds affects conformational preference. researchgate.net

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a valuable tool for understanding the mechanisms of chemical reactions, including the synthesis of this compound. researchgate.net A common synthetic route involves the transesterification between a diol (like 1,3-propanediol) and a phosphite (B83602), followed by oxidation. researchgate.net

Theoretical calculations can map the entire reaction pathway, from reactants to products, by locating the transition state (TS) structures. The transition state represents the highest energy point along the reaction coordinate. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined. researchgate.net This value is crucial for predicting the reaction kinetics, as a lower activation energy corresponds to a faster reaction rate.

Quantum Chemical Calculations for Investigating Isomerism and Predicting Spectroscopic Parameters

Quantum chemical calculations are highly effective for distinguishing between isomers and predicting their spectroscopic properties, which is essential for experimental characterization. journalcps.com For this compound, this includes differentiating between potential cis/trans isomers based on the relative orientation of the ethyl group and the phosphoryl oxygen.

These calculations can predict various spectroscopic parameters:

NMR Spectra: Methods like Gauge-Independent Atomic Orbital (GIAO) are used to calculate the magnetic shielding tensors for each nucleus. sonar.ch These values can be converted into NMR chemical shifts (¹H, ¹³C, ³¹P) that can be compared directly with experimental spectra to confirm the structure and conformation of the molecule. Proton-proton coupling constants can also be computed. sonar.ch

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net The calculated frequencies correspond to the stretching and bending modes of different functional groups, such as the characteristic P=O stretch, which is a strong indicator of the compound's identity.

Mass Spectra: Recent advancements allow for the in-silico prediction of electron ionization mass spectra through quantum chemistry-based workflows like QCxMS. nih.gov This involves simulating fragmentation pathways to predict the m/z values and relative abundances of fragment ions.

This predictive power is invaluable for confirming the identity of synthesized compounds and for interpreting complex experimental data. researchgate.net

Advanced Applications of 1,3,2 Dioxaphosphorinane 2 Oxide Derivatives in Diverse Chemical Fields

Role in Catalysis and Asymmetric Synthesis

The rigid, chair-like conformation of the six-membered dioxaphosphorinane ring, combined with the stereogenic phosphorus center, provides an excellent framework for designing chiral ligands for asymmetric catalysis. These ligands can effectively transfer stereochemical information to a metal center, enabling high levels of enantioselectivity in a variety of chemical transformations.

P-chiral 1,3,2-dioxaphosphorinane (B14751949) 2-oxide derivatives have been successfully employed as preligands in palladium-catalyzed asymmetric reactions. rsc.org One notable example is the use of (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide in the asymmetric allylic alkylation (AAA) of substrates like (E)-1,3-diphenylallyl acetate (B1210297). rsc.org

These compounds belong to the class of secondary phosphine (B1218219) oxides (SPOs). In the catalytic cycle, the SPO itself is a preligand. The active catalytic species is generated in situ through the reaction of the SPO with an activating agent. For instance, in the presence of N,O-bis(trimethylsilyl)acetamide (BSA), the SPO is converted into a P(III)-trimethylsilyl derivative. rsc.org This silylated species is the true inducer of chirality, coordinating to the palladium center to form the active catalyst. rsc.org This approach has achieved enantiomeric excesses of up to 62% in the alkylation of (E)-1,3-diphenylallyl acetate with dialkyl malonates, predominantly forming the (R)-product. rsc.org The P(III)-trimethylsilyl compound and its subsequent Pd(II) allyl complexes have been identified and characterized using NMR spectroscopy and high-resolution mass spectrometry. rsc.org

| Preligand | Substrate | Nucleophile | Base Combination | Key Finding | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide | (E)-1,3-diphenylallyl acetate | Dialkyl malonates | N,O-bis(trimethylsilyl)acetamide (BSA) and KOAc | The P(III)-trimethylsilyl derivative, formed in situ, is the true chirality inducer. | Up to 62% (R) |

Utilization as Precursors and Building Blocks in Polymer Chemistry

The reactivity of the phosphorus center in dioxaphosphorinane derivatives makes them valuable monomers and precursors for the synthesis of specialized polymers. While specific applications for 2-ethyl-1,3,2-dioxaphosphorinane 2-oxide are not extensively detailed, the closely related five-membered ring analogue, 2-Chloro-1,3,2-dioxaphospholane 2-oxide, serves as a key reactant, illustrating the potential of this class of compounds. sigmaaldrich.com

Cyclic phosphate (B84403) monomers are instrumental in creating polyphosphoesters through ring-opening polymerization. researchgate.net Specifically, 2-Chloro-1,3,2-dioxaphospholane 2-oxide is utilized as a reactant in the synthesis of block copolymers that merge poly(aliphatic ester) segments with "clickable" polyphosphoester chains. sigmaaldrich.com This allows for the construction of advanced polymer architectures with tunable properties and the potential for post-polymerization modification.

The same precursor, 2-Chloro-1,3,2-dioxaphospholane 2-oxide, is also a key component in the synthesis of UV-polymerizable lipids. sigmaaldrich.com This process is achieved via the Chabrier reaction, enabling the creation of lipids with photoreactive groups. sigmaaldrich.com Such lipids can be used to form stabilized liposomes and other ordered biological structures through photopolymerization.

Advanced Materials and Surface Modification Applications

The ability of these organophosphorus compounds to interact with surfaces and act as building blocks for complex architectures extends their use into materials science and nanotechnology.

A sophisticated application of 2-Chloro-1,3,2-dioxaphospholane 2-oxide is in the surface modification of nanomaterials. sigmaaldrich.com It serves as a reactant for imprinting molecular recognition sites onto the surface of multiwalled carbon nanotubes. sigmaaldrich.com This technique, a form of molecular imprinting, creates customized binding sites for a specific target molecule. An example of this application is the development of electrochemical sensors for the detection of insulin (B600854) in biological samples. sigmaaldrich.com

| Application Area | Specific Use | Reference |

|---|---|---|

| Polymer Chemistry | Reactant for synthesizing block copolymers of poly(aliphatic ester) with clickable polyphosphoesters. | sigmaaldrich.com |

| Polymer Chemistry | Reactant for the synthesis of UV-polymerizable lipids. | sigmaaldrich.com |

| Advanced Materials | Reactant for imprinting molecular recognition sites on multiwalled carbon nanotubes. | sigmaaldrich.com |

Development of Core-Shell-Corona Micelles

The self-assembly of amphiphilic block copolymers into core-shell-corona micelles offers a powerful platform for applications in drug delivery and nanotechnology. While direct studies detailing the use of this compound in the formation of such micelles are not extensively documented, the underlying chemistry of related polyphosphoesters and poly(2-ethyl-2-oxazoline) (PEtOx) provides a strong basis for their potential in this area.

Amphiphilic triblock copolymers, for instance, composed of a hydrophobic core-forming block, a functional shell, and a hydrophilic corona, can self-assemble into highly ordered nanostructures. researchgate.netnih.gov Block copolymers containing PEtOx are particularly noteworthy as PEtOx is a biocompatible and pH-sensitive polymer, making it an attractive candidate for the corona of drug delivery micelles. nih.govrsc.org The synthesis of block copolymers containing polyphosphoester segments, which can be derived from the ring-opening polymerization of cyclic phosphate monomers like 1,3,2-dioxaphosphorinane 2-oxide derivatives, can form the core or shell of these micelles. The resulting core-shell-corona architecture allows for the encapsulation of therapeutic agents and provides stability in biological environments. researchgate.net

Incorporation as Flame Retardants in Polymer Materials

Organophosphorus compounds are widely recognized as effective halogen-free flame retardants for a variety of polymeric materials. Derivatives of 1,3,2-dioxaphosphorinane 2-oxide have shown promise in enhancing the fire resistance of polymers such as epoxy resins and polycarbonates.

The mechanism of flame retardancy for these compounds typically involves action in both the condensed and gas phases. In the condensed phase, upon heating, the phosphate ester can decompose to form phosphoric acid, which promotes the charring of the polymer matrix. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen and reducing the release of flammable volatiles. In the gas phase, phosphorus-containing radicals can be released, which act as scavengers for the highly reactive H• and HO• radicals that propagate the combustion process in the flame.

Below is a table summarizing the flame retardant properties of various phosphorus-containing compounds in epoxy resins, illustrating the potential for this class of molecules.

Table 1: Flame Retardant Properties of Selected Phosphorus Compounds in Epoxy Resins

| Flame Retardant Additive | Loading (wt%) | LOI (%) | UL-94 Rating |

|---|---|---|---|

| DOPO-derivative A | 15 | 32.4 | V-0 |

| DOPO-derivative B | 10 | 28.9 | V-0 |

Application as Anti-Wear Additives in Lubricant Compositions

Phosphate esters have a long history of use as anti-wear additives in lubricant formulations, prized for their ability to protect metal surfaces under boundary lubrication conditions. nih.gov These additives function by reacting with the metal surface to form a protective tribofilm, which reduces friction and prevents direct metal-to-metal contact, thereby minimizing wear. vt.edursc.org

The mechanism of action involves the thermal and oxidative decomposition of the phosphate ester at the asperity contacts, where high localized temperatures and pressures are generated. This decomposition leads to the formation of a complex film, often composed of iron phosphates and polyphosphates, which has a lower shear strength than the base metal, allowing for easier sliding and reduced wear. The effectiveness of these additives is dependent on their chemical structure, which influences their thermal stability, reactivity, and the properties of the resulting tribofilm.

While the majority of commercially used phosphate ester anti-wear additives are triaryl or trialkyl phosphates, the fundamental chemistry suggests that cyclic phosphate esters, including this compound, could also exhibit anti-wear properties. Their inherent polarity would promote adsorption onto metal surfaces, a prerequisite for tribofilm formation.

Bio-Inspired Chemical Systems

The structural similarity of 1,3,2-dioxaphosphorinane 2-oxide derivatives to key biological molecules has spurred interest in their use for the synthesis of bio-inspired chemical systems.

Synthesis of Structurally Related Phospholipids (B1166683) and Nucleolipids

Phospholipids are the fundamental building blocks of biological membranes. The synthesis of phospholipids often involves the use of cyclic phosphate intermediates. For instance, 1,3,2-dioxaphospholanes, a related class of five-membered cyclic phosphates, can undergo nucleophilic ring-opening reactions to introduce various headgroups, providing a versatile method for phospholipid synthesis. rsc.org This approach can be extended to the six-membered 1,3,2-dioxaphosphorinane ring system. The ring-opening of glycerol-derived cyclic phosphates with amino alcohols is a plausible prebiotic pathway for the formation of complex phospholipid headgroups. nih.gov

In the realm of nucleic acids, the phosphorylation of nucleosides is a critical step in the synthesis of nucleotides and oligonucleotides. While various phosphorylating agents are employed, the reactivity of cyclic phosphate esters makes them potential candidates for this transformation. The phosphoramidite (B1245037) method is the standard for solid-phase oligonucleotide synthesis, which involves the coupling of a protected nucleoside phosphoramidite to the free 5'-hydroxyl group of a support-bound nucleoside. sigmaaldrich.com The subsequent oxidation of the phosphite (B83602) triester to a stable phosphate triester is a key step. The electrophilic nature of the phosphorus atom in 2-alkoxy-1,3,2-dioxaphosphorinane 2-oxides suggests their potential use as phosphorylating agents for nucleosides, although specific examples with the ethyl derivative are not detailed in the available literature.

Development of Amino-Functionalized Hybrid Lipids

Amino-functionalized lipids are of significant interest for applications such as gene delivery, where the cationic amino group can interact with the anionic phosphate backbone of DNA to form lipoplexes. The synthesis of these specialized lipids can be achieved through various chemical strategies. The electrophilic nature of the phosphorus atom in 2-alkoxy-1,3,2-dioxaphosphorinane 2-oxides makes them susceptible to nucleophilic attack by amines. This reactivity can be harnessed to introduce amino-functionalized headgroups onto lipid backbones. For example, the reaction of a 1,3,2-dioxaphosphorinane 2-oxide with an amino alcohol could lead to the formation of a phosphoramidate-containing lipid, a class of compounds with potential biological and therapeutic applications.

Versatile Reagents and Intermediates in Organic Synthesis

The strained ring and the electrophilic phosphorus center of 1,3,2-dioxaphosphorinane 2-oxide derivatives make them valuable reagents and intermediates in a variety of organic transformations. The reactivity of these compounds is often characterized by nucleophilic substitution at the phosphorus atom, which can proceed with either retention or inversion of configuration, depending on the nature of the nucleophile and the reaction conditions. rsc.org

One of the key reactions of these cyclic phosphate esters is their ring-opening by nucleophiles. For example, the reaction of 2-ethoxy-1,3,2-dioxaphospholane 2-oxide with Grignard reagents leads to the formation of phosphonates through a regioselective cleavage of the endocyclic P-O bond. beilstein-journals.org This type of reaction provides a pathway to P-C bond formation and the synthesis of a diverse range of organophosphorus compounds.

Furthermore, these cyclic phosphates can serve as precursors to other reactive intermediates. For instance, (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide has been used as a preligand in palladium-catalyzed asymmetric allylic alkylation reactions. rsc.org In the presence of a silylating agent, it forms a P(III)-trimethylsilyl derivative in situ, which is the active catalytic species. This highlights the potential of 1,3,2-dioxaphosphorinane 2-oxide derivatives to be transformed into catalytically active species for asymmetric synthesis.

The versatility of these compounds is further demonstrated by their use in the synthesis of other heterocyclic systems. For example, they can be precursors to 1,2-azaphospholidine 2-oxides, which are phosphorus analogues of γ-lactams and exhibit various biological activities. nih.gov

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 1,3,2-Dioxaphosphorinane 2-oxide |

| Poly(2-ethyl-2-oxazoline) |

| 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide |

| Phosphoric acid |

| Triaryl phosphates |

| Trialkyl phosphates |

| Iron phosphates |

| Polyphosphates |

| 1,3,2-Dioxaphospholanes |

| Glycerol-2,3-cyclic phosphate |

| Amino alcohols |

| Nucleoside phosphoramidite |

| Phosphite triester |

| Phosphate triester |

| 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide |

| (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide |

| P(III)-trimethylsilyl derivative |

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Identification of Remaining Research Challenges

Academic research on cyclic phosphate (B84403) esters has established them as compounds of significant interest, primarily due to their diverse biological activities and applications as flame retardants. researchgate.netnih.govnih.gov The synthesis of 1,3,2-dioxaphosphorinane (B14751949) 2-oxides typically involves the reaction of a 1,3-diol with a phosphorus reagent like phosphoryl chloride or the transesterification with a dialkyl phosphite (B83602). researchgate.net A major challenge in these syntheses is the potential for undesired side reactions, such as polymerization, which can be mitigated through techniques like microflow technology that allow for precise control over reaction time and temperature. researchgate.net

While general synthetic pathways are established, specific research on 2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide is less prevalent in the literature compared to its methyl- or unsubstituted analogs. nih.gov The key contributions and remaining challenges are summarized below.

Table 1: Summary of Research Contributions and Gaps

| Area of Research | Key Academic Contributions | Remaining Research Challenges |

|---|---|---|

| Synthesis | Established general methods for synthesizing 1,3,2-dioxaphosphorinane 2-oxides from diols and phosphorus reagents. researchgate.netresearchgate.net | Lack of optimized, high-yield, and stereoselective synthesis protocols specifically for this compound. |

| Applications | Related structures are used as flame retardants and as scaffolds in prodrug design. researchgate.netnih.govafirm-group.com | The efficacy of this compound as a flame retardant in modern polymer matrices has not been extensively evaluated. |

| Biological Activity | The broad class of cyclic phosphates exhibits diverse biological effects, including enzyme inhibition and roles in signal transduction. researchgate.netnih.gov | The specific biological activity profile of this compound remains largely unexplored. |

| Characterization | Standard analytical techniques (NMR, MS) have been applied to characterize various cyclic phosphate esters. acs.orgrsc.org | A comprehensive study of its conformational analysis and reactivity, supported by advanced spectroscopic and computational methods, is needed. |

Prospective Research Avenues for this compound

Building on the existing knowledge and identified gaps, several prospective research avenues can be proposed for this compound. These avenues promise to expand its scientific and practical utility.

Advanced Synthesis and Polymerization: Future work should focus on developing stereoselective synthetic routes to access specific isomers of this compound. Furthermore, its potential as a monomer for ring-opening polymerization (ROP) to create novel polyphosphoesters could be explored. mdpi.com These polymers are known for their biodegradability and could have applications in biomedical devices and drug delivery.

Flame Retardant Materials: A systematic investigation into the flame-retardant properties of this compound is warranted. Research should involve incorporating it into various polymer systems (e.g., polyurethanes, polyesters, and epoxy resins) and evaluating its performance according to industry standards. Understanding its mechanism of action in both the gas and condensed phases would be a crucial part of this research.

Medicinal Chemistry and Prodrug Design: The cyclic phosphate ester framework is a key component of successful prodrug technologies. researchgate.net this compound could serve as a versatile scaffold for developing new prodrugs. Research could focus on attaching therapeutic agents to this moiety to improve their solubility, stability, or targeted delivery.

Coordination Chemistry and Catalysis: Organophosphorus compounds are fundamental ligands in homogeneous catalysis. The coordination chemistry of this compound with various transition metals could be investigated. This could lead to the development of new catalysts for a range of organic transformations.

Table 2: Prospective Research Avenues

| Research Avenue | Rationale and Potential Impact |

|---|---|

| Stereoselective Synthesis | Access to pure enantiomers or diastereomers would allow for a deeper understanding of structure-activity relationships in biological and materials applications. |

| Ring-Opening Polymerization | Creation of novel, functional, and biodegradable polyphosphoesters for use in drug delivery systems, tissue engineering, and environmentally friendly materials. |

| Next-Generation Flame Retardants | Development of efficient and potentially less toxic flame retardants to meet increasing fire safety regulations without compromising environmental standards. |

| Prodrug Development | Designing innovative prodrugs with enhanced pharmacokinetic profiles for treating a variety of diseases. researchgate.net |

Emerging Methodological Advancements in the Study of Cyclic Phosphate Esters and Their Derivatives

The exploration of this compound and related compounds will be significantly enhanced by emerging methodological advancements in synthesis, analysis, and computation.

Advanced Analytical Techniques: The structural elucidation and quantification of cyclic phosphate esters are being revolutionized by advanced mass spectrometry (MS) and spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS): Techniques such as GC-TOF-MS and LC-ESI-MS provide highly accurate mass data, enabling confident identification of compounds and their metabolites in complex matrices. nih.gov

Tandem Mass Spectrometry (MS/MS): MS/MS is crucial for understanding the fragmentation pathways of cyclic phosphate esters, which aids in their structural confirmation. researchgate.net

Cryogenic Infrared Spectroscopy: This gas-phase technique allows for the detailed structural characterization of reaction intermediates that may be unstable in solution, offering unprecedented insight into reaction mechanisms. researchgate.net

Ion Chromatography (IC): IC coupled with HR/AM MS/MS is emerging as a powerful tool for separating and identifying complex mixtures of anionic species, including phosphate ester degradation products. thermofisher.com

Innovative Synthetic Methodologies:

Continuous Flow Chemistry: Modular flow chemistry systems offer superior control over reaction parameters like temperature, pressure, and reaction time. rsc.org This technology can accelerate the synthesis and optimization of cyclic phosphate monomers, improving yield and safety while minimizing side reactions. researchgate.net

Novel Catalytic Systems: The development of new catalysts for reactions such as palladium-catalyzed cross-coupling allows for the synthesis of functionalized cyclic phosphates (e.g., vinylphosphonates) that can serve as versatile building blocks. researchgate.net

Computational and Theoretical Modeling:

Density Functional Theory (DFT): DFT has become an indispensable tool for studying the electronic structure, stability, and reactivity of organophosphorus compounds. tuwien.ac.at It can be used to predict NMR spectra, elucidate reaction mechanisms, and design molecules with desired properties. researchgate.net

Atomistic Modeling: Computational modeling allows for the simulation of how these molecules interact with surfaces or within a polymer matrix. researchgate.net Combining DFT with methods like kinetic Monte Carlo (kMC) can simulate the growth and behavior of materials incorporating these compounds, providing insights that are difficult to obtain experimentally. purdue.edu

Table 3: Emerging Methodologies in Cyclic Phosphate Ester Research

| Methodology | Application and Advantage |

|---|---|

| Flow Chemistry | Enables rapid, safe, and scalable synthesis with precise control over reaction conditions, leading to higher purity and yields. rsc.org |

| Cryogenic IR Spectroscopy | Provides detailed structural information on transient intermediates, clarifying complex reaction mechanisms. researchgate.net |

| Ion Chromatography-MS | Offers superior separation and identification of ionic phosphorus compounds and their degradation products in complex environmental or biological samples. thermofisher.com |

| Density Functional Theory (DFT) | Predicts molecular properties, reaction pathways, and spectroscopic data, guiding experimental design and interpretation of results. tuwien.ac.atresearchgate.net |

Q & A

Basic: What are the standard synthetic routes for preparing 2-ethyl-1,3,2-dioxaphosphorinane 2-oxide, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound can be inferred from analogous methods for substituted dioxaphosphorinanes. A common approach involves reacting phosphorus oxychloride (POCl₃) with a diol containing ethyl substituents. For example:

- Step 1: Use 2-ethyl-1,3-propanediol as the diol precursor.

- Step 2: React with POCl₃ in dry toluene under inert atmosphere (N₂/Ar) at 0–5°C for controlled exothermicity.

- Step 3: Add triethylamine (Et₃N) as a base to neutralize HCl byproducts and drive the reaction forward .

Optimization Tips: - Monitor reaction progress via <sup>31</sup>P NMR to detect intermediate phosphorochloridate formation.

- Purify via recrystallization (e.g., ethanol or acetone) to remove unreacted diol or salts .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- <sup>31</sup>P NMR: To confirm the presence of the phosphoryl group (δ ~20–30 ppm for P=O environments) .

- IR Spectroscopy: Detect P=O stretching (1250–1300 cm⁻¹) and P-O-C vibrations (950–1050 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> for C₅H₁₀ClO₃P: calculated 184.56 g/mol) .

- Melting Point Analysis: Compare lit. values (e.g., 97–102°C for analogous chloro derivatives) to assess purity .

Advanced: How does the ethyl substituent influence the conformational dynamics and reactivity of this compound compared to methyl or chloro analogs?

Answer:

The ethyl group introduces steric hindrance and electronic effects:

- Conformational Analysis:

- Reactivity:

Advanced: How can this compound be utilized in asymmetric synthesis, and what chiral resolution strategies apply?

Answer:

The compound may serve as a chiral auxiliary or catalyst in enantioselective reactions:

- Chiral Resolution:

- Catalytic Applications:

Advanced: How do researchers resolve contradictions between experimental <sup>31</sup>P NMR data and computational predictions for dioxaphosphorinane derivatives?

Answer:

Discrepancies often arise from solvent effects or dynamic equilibria:

- Solvent Correction: Include implicit solvent models (e.g., PCM for ethanol) in DFT calculations to better match experimental shifts .

- Dynamic NMR: Probe temperature-dependent line broadening to identify conformational exchange processes .

- Validation: Compare with X-ray structures to confirm dominant conformers .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation: Use a fume hood due to potential HCl release during hydrolysis .

- Storage: Keep in airtight glass containers at 2–8°C, away from moisture and ignition sources .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: What role does this compound play in synthesizing biologically active phosphoesters or prodrugs?

Answer:

The compound is a precursor for phosphorylated biomolecules:

- Prodrug Synthesis: React with nucleophiles (e.g., hydroxylamines) to form cyclic phosphoesters, as seen in c-di-GMP analogs .

- Phospholipid Derivatives: Use in preparing uridine or adenosine nucleolipids via coupling with activated alcohols .

- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane) to isolate products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.